2-CYclopropyl-6-nitro-3H-isoindol-1-one
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Overview
Description
2-Cyclopropyl-6-nitro-3H-isoindol-1-one is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a nitro group attached to an isoindolinone core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Cyclopropyl-6-nitro-3H-isoindol-1-one typically involves the reaction of cyclopropylamine with 6-nitroisatin under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
2-Cyclopropyl-6-nitro-3H-isoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopropyl-6-nitro-3H-isoindol-1-one is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-nitro-3H-isoindol-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparison with Similar Compounds
2-Cyclopropyl-6-nitro-3H-isoindol-1-one can be compared with other similar compounds, such as:
2-Cyclopropyl-6-nitro-3H-isoindolin-1-one: Similar structure but different functional groups.
6-Nitro-3H-isoindol-1-one: Lacks the cyclopropyl group.
2-Cyclopropyl-3H-isoindol-1-one: Lacks the nitro group.
The uniqueness of this compound lies in its combination of the cyclopropyl and nitro groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-cyclopropyl-6-nitro-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11-10-5-9(13(15)16)2-1-7(10)6-12(11)8-3-4-8/h1-2,5,8H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDYYIQYYRJJBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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